Product packaging for cis-2,6-Dimethylpiperidin-4-one(Cat. No.:CAS No. 13200-35-6)

cis-2,6-Dimethylpiperidin-4-one

Cat. No.: B1601790
CAS No.: 13200-35-6
M. Wt: 127.18 g/mol
InChI Key: LVYOYMNCAWSORG-OLQVQODUSA-N
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Description

Overview cis-2,6-Dimethylpiperidin-4-one (CAS 13200-35-6) is a chiral piperidin-4-one derivative characterized by methyl groups in a cis configuration at the 2 and 6 positions of the heterocyclic ring. The piperidin-4-one scaffold is a fundamental building block in heterocyclic chemistry, prized for its presence in natural products and pharmaceutically active molecules . The specific stereochemistry of this cis isomer confers unique conformational and reactivity characteristics, making it a valuable intermediate for stereoselective synthesis and drug discovery . Research Applications and Value This compound serves as a versatile precursor in scientific research. Its high-value application is demonstrated in the synthesis of complex organic nonlinear optical (NLO) materials; for instance, derivatives of cis-2,6-diarylpiperidin-4-one have been grown as single crystals and shown second harmonic generation (SHG) efficiency several times greater than that of potassium dihydrogen phosphate (KDP), making them candidates for photonic technologies . Furthermore, the piperidin-4-one core is extensively utilized in medicinal chemistry. Researchers have used similar scaffolds to synthesize novel compounds exhibiting potent antioxidant and anti-inflammatory activities through in vitro assays . The inherent reactivity of the ketone and secondary amine functional groups allows for diverse chemical modifications, facilitating the creation of libraries of bioactive molecules for screening . Handling and Usage Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B1601790 cis-2,6-Dimethylpiperidin-4-one CAS No. 13200-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,6R)-2,6-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYOYMNCAWSORG-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543876
Record name (2R,6S)-2,6-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13200-35-6
Record name (2R,6S)-2,6-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Cis 2,6 Dimethylpiperidin 4 One and Its Derivatives

Stereoselective Synthesis of cis-2,6-Disubstituted Piperidin-4-ones

The precise control of stereochemistry is paramount in the synthesis of pharmacologically active compounds. For cis-2,6-disubstituted piperidin-4-ones, achieving the desired cis configuration of the substituents at the C2 and C6 positions is a significant synthetic challenge that has been addressed through various stereoselective strategies. These strategies are often integral to the synthesis of piperidine (B6355638) alkaloids. nih.govrsc.org

Enantioselective Approaches to Piperidin-4-ones

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A notable enantiodivergent approach allows for the synthesis of both enantiomers of cis-2,6-disubstituted piperidin-4-ones from the same set of starting materials. nih.govacs.org This is achieved by strategically altering the sequence of reactions. The process can begin with a decarboxylative Mannich reaction involving chiral N-tert-butanesulfinyl imines and β-keto acids to create enantiopure β-amino ketones. nih.govacs.org These intermediates are then cyclized via an organocatalyzed condensation with aldehydes to form the piperidin-4-one ring. nih.govacs.org The final enantiomer is determined by the order in which different aldehydes are used in the imine formation and the subsequent intramolecular condensation. nih.govacs.org

Another powerful method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and a piperidone hydrochloride hydrate (B1144303), which yields tertiary propargylamines that can be further elaborated. organic-chemistry.org The synthesis of various piperidine derivatives, including those with antioxidant properties, has also been achieved through enantioselective methods. nih.gov

Diastereoselective Control in Piperidin-4-one Synthetic Pathways

Achieving diastereoselectivity, the control over the relative stereochemistry at multiple stereocenters, is critical for obtaining the cis-2,6-disubstituted pattern. One effective method involves the cyclization of aminoketones followed by a stereoselective hydrogenation of the resulting cyclic iminium ion intermediates, which can produce cis-2,6-disubstituted piperidines with high diastereoselectivity (greater than or equal to 98% diastereomeric excess). odu.edu.tr

A one-pot, four-component reaction has been developed to synthesize 2,6-disubstituted piperid-4-ones. acs.org This method initially produces a mixture of cis- and trans-diastereomers. However, the mixture can be readily converted to the single, thermodynamically more stable 2,6-cis-diastereomer through an epimerization process using a base like potassium carbonate. acs.org Furthermore, modular approaches using sequential decarboxylative functionalizations have demonstrated high diastereoselectivity, preferentially forming the 2,6-cis configuration. acs.org

Organocatalyzed Condensation Reactions in Piperidin-4-one Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in the synthesis of piperidin-4-ones. These catalysts offer a green and efficient alternative to traditional metal-based catalysts.

An enantiodivergent synthesis of cis-2,6-disubstituted piperidin-4-ones relies on an organocatalyzed condensation of β-amino ketones with aldehydes to construct the piperidine ring. nih.govacs.org This key step demonstrates the utility of organocatalysis in complex molecule synthesis. Proline-mediated Mannich/aza-Michael reactions represent another biomimetic organocatalytic strategy for producing piperidinone structures. mun.ca Additionally, domino reactions catalyzed by organocatalysts like O-TMS protected diphenylprolinol can create polysubstituted piperidines with excellent enantioselectivity, forming multiple stereocenters in a single step. nih.gov A hybrid bio-organocatalytic cascade has also been reported, where a transaminase enzyme generates a reactive intermediate for a subsequent complexity-building Mannich reaction. nih.gov

Multi-component Reactions and Novel Synthetic Routes

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. These reactions are prized for their atom economy and ability to rapidly generate molecular complexity.

A notable four-component condensation reaction provides a one-pot synthesis of highly functionalized piperid-4-ones. acs.org This process involves the reaction of diketene (B1670635) with a tosyl imine in the presence of titanium tetrachloride and methanol, followed by the addition of an aldehyde. acs.org This approach allows for the creation of non-symmetrical 2,6-disubstituted piperid-4-ones. acs.org Similarly, a three-component coupling of aldehydes, alkynes, and 4-piperidone (B1582916) hydrochloride hydrate is another example of an efficient MCR. organic-chemistry.org The development of such MCRs is a key area of research for building libraries of complex piperidine scaffolds. acs.org A diversity-oriented synthesis using Type II Anion Relay Chemistry (ARC) provides a modular, multi-component route to various stereoisomers of 2,4,6-trisubstituted piperidines. nih.gov

Derivatization Strategies for Expanding Piperidin-4-one Chemical Space

The core structure of cis-2,6-dimethylpiperidin-4-one serves as a versatile scaffold that can be further modified to explore a wider chemical space and fine-tune its properties. Derivatization can occur at various positions on the piperidin-4-one ring.

Functionalization at the Nitrogen Atom of the Piperidin-4-one Ring

The nitrogen atom of the piperidine ring is a common site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the molecule's biological activity and physicochemical properties. The synthesis of N-acyl derivatives, for example, is a well-established strategy. chemrevlett.com Protecting groups, such as the carbobenzyloxy (Cbz) group, are often installed on the nitrogen atom during multi-step syntheses to prevent unwanted side reactions, and these can be removed or replaced in later steps. nih.gov The synthesis of N-substituted piperidines can also be achieved through the double condensation of primary amines with glutaraldehyde (B144438) and benzotriazole, followed by reduction. researchgate.net Recently, derivatization with tags like N-(4-aminophenyl)piperidine has been used to enhance the detection of molecules in analytical techniques, demonstrating another facet of N-functionalization. nsf.govnih.gov

Modifications at the Ketone Moiety (e.g., Oxime Derivatives)

The ketone functional group at the C-4 position of the piperidine ring is a prime site for chemical modification. One common and significant transformation is its conversion into an oxime, which can then be further derivatized to produce esters. These modifications can impart valuable properties to the parent molecule.

A notable example is the synthesis of piperidin-4-one oxime esters derived from vanillin. ajchem-a.com This multi-step process begins with a Mannich condensation reaction involving vanillin, acetone, and ammonium (B1175870) acetate (B1210297) to form the initial piperidin-4-one core. ajchem-a.com Subsequent N-methylation and oximation of the ketone group yield the piperidin-4-one oxime. ajchem-a.com This oxime can then be esterified with various substituted phenyl groups. ajchem-a.com Research has shown that the nature of the phenyl ester substituent plays a crucial role in the antioxidant properties of the final compounds. ajchem-a.com For instance, certain vanillin-derived piperidin-4-one oxime esters have demonstrated superior antioxidant activity compared to the standard butylated hydroxyanisole (BHA). ajchem-a.com

Table 1: Antioxidant Activity of Piperidin-4-one Oxime Esters

CompoundDescriptionAntioxidant Activity Comparison
125a Vanillin-derived piperidin-4-one oxime esterBetter than standard BHA
125b Vanillin-derived piperidin-4-one oxime esterBetter than standard BHA

Substitution Patterns on Peripheral Aromatic Rings

The substitution patterns on aromatic rings attached to the piperidine core at positions C-2 and C-6 are critical determinants of the molecule's stereochemistry and, consequently, its biological activity. nih.gov The synthesis of these derivatives often involves the Mannich reaction, where substituted aromatic aldehydes are condensed with a ketone and an amine source. nih.govresearchgate.net

The selection of the aromatic aldehyde directly dictates the substitution on the resulting peripheral rings. For example, the synthesis of 3,3-Dimethyl-cis-2,6-di-p-tolylpiperidin-4-one is achieved by refluxing p-tolualdehyde, isopropyl methyl ketone, and ammonium acetate in ethanol. nih.gov In the resulting molecule, the piperidine ring adopts a chair conformation, with the two p-tolyl benzene (B151609) rings oriented equatorially. nih.gov The dihedral angle between these two aromatic rings is a key structural feature, measured at 72.53 (9)°. nih.gov

The versatility of this synthetic approach allows for the creation of a wide range of derivatives with different substituents on the 2,6-diaryl rings. These substitutions can range from simple alkyl groups to halogens. nih.govresearchgate.net The pharmacological effects of these potential drug candidates are highly sensitive to this stereochemistry and the specific nature of the ring substituents. nih.gov For instance, studies on related piperidines have shown that electron-releasing groups (like methoxy (B1213986), -OMe) or electron-withdrawing groups (like nitro, -NO2) on the aryl ring can significantly influence the reaction outcomes and stability of the final product. mdpi.com

Table 2: Examples of Substituted 2,6-Diarylpiperidin-4-ones

Compound NameR-group on Aromatic RingKey Structural Feature
cis-2,6-di-p-tolylpiperidin-4-one p-methylBenzene rings are in an equatorial orientation. nih.gov
r-2,c-6-Bis(4-chlorophenyl) derivatives p-chloroPiperidine ring adopts a chair conformation. nih.gov
2,6-diphenylpiperidin-4-one none (unsubstituted phenyl)Used as a ligand for palladium(II) complexes. researchgate.net

This targeted modification of peripheral aromatic rings is a powerful tool for developing new piperidin-4-one-based chemical entities with specific three-dimensional structures and potential applications. nih.gov

Spectroscopic and Crystallographic Elucidation of Cis 2,6 Dimethylpiperidin 4 One Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular framework of cis-2,6-Dimethylpiperidin-4-one by probing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

¹H NMR and ¹³C NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of this compound. The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, correspond directly to the unique chemical environments of the hydrogen and carbon atoms in the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the two methyl groups (C2-CH₃ and C6-CH₃), the methine protons at the C2 and C6 positions, and the methylene (B1212753) protons at the C3 and C5 positions adjacent to the carbonyl group. The proton on the nitrogen (N-H) also gives a characteristic signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
N-H Variable (1.5 - 2.5) Broad Singlet
C2-H, C6-H ~2.8 - 3.2 Multiplet
C3-H₂, C5-H₂ ~2.2 - 2.6 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C4 (C=O) > 200
C2, C6 ~50 - 60
C3, C5 ~40 - 50

Dynamic NMR Studies for Conformational Analysis

The piperidine (B6355638) ring is not static; it undergoes conformational changes, primarily a "ring flip" or "ring inversion" between two chair conformations. For this compound, this equilibrium involves one chair form with both methyl groups in axial positions and another with both in equatorial positions.

Dynamic NMR (DNMR), specifically variable-temperature (VT) NMR studies, is a powerful technique to investigate these conformational dynamics. At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At a certain point, known as the coalescence temperature, the averaged signals broaden and then, at even lower temperatures, resolve into separate signals for each distinct conformer.

Studies on related N-acyl-2,6-diphenylpiperidin-4-one oximes have demonstrated that the piperidine ring can adopt various conformations, including twist-boat and chair forms. researchgate.net The relative populations of these conformers and the energy barriers for their interconversion can be calculated from DNMR data, providing critical insight into the molecule's flexibility and preferred three-dimensional shape in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular "fingerprint."

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to these vibrations. For this compound, the key diagnostic bands are:

N-H Stretch: A moderate, sharp absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. researchgate.net

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups. researchgate.net

C=O Stretch: A strong, sharp absorption band, typically around 1715 cm⁻¹, is the most prominent feature and is definitive for the ketone carbonyl group. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium, Sharp
C-H (sp³) Stretch 2850 - 3000 Strong
C=O Stretch ~1715 Strong, Sharp

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off the molecule and analyzing the energy shifts. While IR absorption is strongest for polar bonds, Raman scattering is more intense for non-polar, symmetric bonds. For this compound, the C=O stretch would also be visible in the Raman spectrum. Additionally, the C-C bond vibrations of the piperidine ring backbone and the symmetric C-H bending modes would be prominent, providing a more complete vibrational profile of the molecule. Studies on related piperidine compounds confirm the utility of Raman spectroscopy in identifying these structural features. researchgate.net

Mass Spectrometry for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Formula: C₇H₁₃NO, Molecular Weight: 127.18 g/mol ), the mass spectrum would provide definitive confirmation of its molecular identity and offer insights into its connectivity.

Under typical electron ionization (EI) conditions, a molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 127. The fragmentation of the piperidin-4-one ring is predictable, primarily driven by cleavage adjacent to the carbonyl group and the nitrogen atom (alpha-cleavage), which are energetically favorable processes.

Key expected fragmentation pathways would include:

Alpha-cleavage adjacent to the carbonyl group: This could lead to the loss of a C₂H₄O fragment or the formation of acylium ions.

Alpha-cleavage adjacent to the nitrogen atom: This involves the cleavage of the C-C bond next to the nitrogen, a common pathway for cyclic amines, often resulting in the loss of a methyl radical (•CH₃) to yield a stable, even-electron ion.

While a specific experimental spectrum for this compound is not detailed in the surveyed literature, a hypothetical table of significant ions can be proposed based on these principles.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound
m/z ValueProposed Fragment IdentityProposed Fragmentation Pathway
127[M]⁺˙ (Molecular Ion)Ionization of the parent molecule
112[M - CH₃]⁺α-cleavage with loss of a methyl group from C2 or C6
84[M - C₂H₃O]⁺Cleavage of the bond between C4-C5 and C3-C2
70[C₄H₈N]⁺Ring cleavage and rearrangement
56[C₃H₆N]⁺Further fragmentation of the piperidine ring

Single Crystal X-ray Diffraction Studies

The crystallographic data for a related compound, 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one, serves as an illustrative example of the parameters obtained from an SCXRD experiment. sigmaaldrich.com

Table 2: Example Crystallographic Data for a Related Compound, 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one. sigmaaldrich.com
ParameterValue
Chemical FormulaC₂₃H₂₉NO₅
Molecular Weight399.47
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.1358 (7)
b (Å)9.4756 (5)
c (Å)20.4541 (11)
β (°)92.271 (2)
Volume (ų)2156.6 (2)
Z (Molecules per unit cell)4
Temperature (K)298

The determination of absolute configuration is relevant only for chiral molecules, which are non-superimposable on their mirror images. The parent compound, cis-2,6-dimethylpiperidine (B46485), is an achiral molecule, often referred to as the (R,S)-isomer. acopharm.com It possesses a plane of symmetry that renders it achiral.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the solid state, this compound is expected to exhibit distinct intermolecular forces that dictate its supramolecular structure. The key functional groups influencing these interactions are the secondary amine (N-H) group, which acts as a hydrogen bond donor, and the carbonyl group (C=O), which is a hydrogen bond acceptor.

Table 3: Common Intermolecular Interactions Observed in the Crystal Structures of Substituted Piperidin-4-one Analogues
Interaction TypeDescriptionResulting Motif ExampleReference Compound
N—H⋯O Hydrogen BondStrong interaction between the amine proton and a carbonyl oxygen of an adjacent molecule.Formation of molecular chains or dimers.3,3-Dimethyl-cis-2,6-di-p-tolylpiperidin-4-one wikipedia.org
C—H⋯O Hydrogen BondWeak interaction between a carbon-bound hydrogen and a carbonyl oxygen.Formation of centrosymmetric dimers.1,3-Dimethyl-2,6-diphenylpiperidin-4-one
C—H⋯π InteractionWeak interaction involving hydrogen atoms and the π-system of aromatic rings (when present).Links molecules in the crystal structure.3,3-Dimethyl-cis-2,6-di-p-tolylpiperidin-4-one wikipedia.org
van der Waals ForcesNon-directional dispersion forces contributing to overall packing efficiency.Governs packing where stronger interactions are absent.2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one sigmaaldrich.com

Conformational Analysis and Stereochemical Insights into Cis 2,6 Dimethylpiperidin 4 One

Chair and Non-Chair Conformations of the Piperidin-4-one Ring

The piperidin-4-one ring, like cyclohexane (B81311), is not planar and primarily adopts a chair conformation to minimize steric strain. nih.govchemrevlett.com This is the most stable arrangement for the six-membered ring. nih.gov In cis-2,6-dimethylpiperidin-4-one, the piperidine (B6355638) ring generally prefers a chair conformation where the two methyl groups are in equatorial positions to reduce steric hindrance. chemrevlett.comias.ac.in

While the chair form is predominant, other, higher-energy conformations such as the boat and twist-boat conformations can also exist, often as intermediates in the process of ring inversion. ias.ac.inchemrevlett.com The presence of substituents and their interactions can sometimes lead to a preference for these non-chair forms. For instance, certain N-substituted piperidin-4-ones have been found to exist in twist-boat conformations. researchgate.netresearchgate.net The introduction of bulky groups or specific functional groups at the nitrogen atom can introduce steric strain that destabilizes the chair conformation, making non-chair forms more accessible. ias.ac.in

Table 1: Predominant Conformations of Piperidin-4-one Derivatives

Compound TypePredominant ConformationReference
Unsubstituted Piperidin-4-oneChair nih.gov
cis-2,6-Disubstituted Piperidin-4-onesChair (substituents equatorial) chemrevlett.comias.ac.in
N-Acyl/N-Nitroso Piperidin-4-onesTwist-Boat or Boat researchgate.netresearchgate.net

Puckering and Asymmetry Parameters

To provide a more detailed and quantitative description of the ring's conformation beyond simple "chair" or "boat" labels, puckering and asymmetry parameters are employed. These parameters, derived from the endocyclic torsion angles, define the exact shape of the ring.

The total puckering amplitude (Q) quantifies the extent of non-planarity of the ring. For a substituted piperidin-4-one in a chair conformation, a typical Q value is around 0.553 Å. nih.gov The Cremer-Pople puckering parameters (θ and φ) further describe the type and degree of puckering. For an ideal chair conformation, θ would be 180°. nih.gov Deviations from this value indicate a distortion from the ideal chair geometry, which can be influenced by the heterocyclic nature of the ring and the presence of substituents. nih.gov

Asymmetry parameters, on the other hand, describe the degree of symmetry within the ring. In a perfectly symmetrical chair conformation, certain mirror planes and rotational axes are present. However, in a molecule like this compound, the presence of substituents and the nitrogen heteroatom breaks this perfect symmetry, leading to what can be described as a "distorted chair" conformation. chemrevlett.com

Stereochemical Control of Substituent Orientation (Axial vs. Equatorial)

In a chair conformation of a six-membered ring, substituents can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring axis) and equatorial (pointing out from the equator of the ring). The orientation of substituents has a profound impact on the stability of the molecule.

For this compound, the "cis" designation indicates that the two methyl groups are on the same side of the ring. In the most stable chair conformation, both of these methyl groups will occupy equatorial positions. libretexts.orgyoutube.com This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions that would occur if the methyl groups were in axial positions. libretexts.orgfiveable.me

The preference for the equatorial position is a general rule for bulky substituents in cyclohexane and its derivatives. fiveable.me An axial substituent experiences steric repulsion from the other axial hydrogens on the same side of the ring (1,3-diaxial interactions), which destabilizes the conformation. libretexts.org Therefore, the conformation where the larger groups are equatorial is almost always the more stable one.

Table 2: Energetic Preference for Equatorial Substituents

Substituent PositionRelative StabilityKey Steric InteractionReference
EquatorialMore StableMinimal steric strain fiveable.me
AxialLess Stable1,3-Diaxial interactions libretexts.org

Diastereomeric and Enantiomeric Relationships in Substituted Piperidin-4-ones

The presence of multiple chiral centers in substituted piperidin-4-ones gives rise to various stereoisomeric forms, including diastereomers and enantiomers. youtube.com

Enantiomers are non-superimposable mirror images of each other. A molecule is chiral and can exist as a pair of enantiomers if it does not have a plane of symmetry. This compound is a chiral molecule and therefore exists as a pair of enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. youtube.com For example, the trans isomer of 2,6-dimethylpiperidin-4-one (B3190666) would be a diastereomer of the cis isomer. They have the same connectivity but a different spatial arrangement of their atoms, and they are not mirror images.

The synthesis of piperidin-4-ones often results in a mixture of stereoisomers. nih.gov The separation of these isomers, particularly enantiomers, can be a significant challenge and is often achieved through techniques like chiral chromatography or by using chiral auxiliaries to convert the enantiomeric mixture into a diastereomeric mixture, which can then be separated more easily. nih.govnih.gov The precise stereochemical configuration of each isomer is crucial as it can dramatically affect the molecule's biological activity. nih.gov

Influence of Stereochemistry on Reactivity and Biological Activity

The specific three-dimensional arrangement of atoms in piperidin-4-one derivatives, their stereochemistry, plays a critical role in determining their chemical reactivity and biological activity. nih.gov The orientation of substituents can affect the accessibility of the carbonyl group and the nitrogen atom to reagents, thereby influencing the outcome of chemical reactions.

From a biological perspective, the shape of a molecule is paramount for its interaction with biological targets such as enzymes and receptors. Even subtle differences in stereochemistry, such as the difference between two enantiomers, can lead to vastly different biological effects. nih.gov One enantiomer might exhibit potent therapeutic activity, while the other could be inactive or even toxic.

For example, the stereochemical configuration of substituents on the piperidin-4-one ring has been shown to be a key determinant of the antibacterial, antifungal, and anticancer properties of these compounds. nih.govnih.gov The precise spatial arrangement of functional groups allows for specific interactions with the active site of a biological target, leading to the observed pharmacological effect. Therefore, the control and understanding of stereochemistry are of utmost importance in the design and development of new therapeutic agents based on the piperidin-4-one scaffold.

Mechanistic Investigations of Reactions Involving Cis 2,6 Dimethylpiperidin 4 One

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition to the carbonyl group of piperidin-4-ones is a fundamental transformation for introducing new functional groups and creating stereocenters. The stereochemical outcome of these additions is highly dependent on the nature of the nucleophile and the conformation of the piperidine (B6355638) ring. In the case of cis-2,6-dimethylpiperidin-4-one, the piperidine ring predominantly adopts a chair conformation with the two methyl groups in equatorial positions to minimize steric strain. This conformational preference dictates the facial selectivity of the carbonyl group, influencing the trajectory of the incoming nucleophile.

For instance, the reduction of the carbonyl group is a common nucleophilic addition reaction. While specific studies on this compound are not extensively detailed in the provided context, parallels can be drawn from similar 2,6-disubstituted piperidin-4-ones. The reduction often proceeds with high stereoselectivity, leading to the formation of either the axial or equatorial alcohol. The choice of reducing agent is critical in determining this outcome.

In a related synthesis, the reduction of an aldehyde intermediate to a carbinol was achieved using sodium borohydride (B1222165) (NaBH₄) in ethanol, yielding the corresponding alcohol in 92% yield. nih.gov This highlights a common method for nucleophilic addition of a hydride to a carbonyl group within a synthetic route involving related heterocyclic structures. nih.gov

Reactant Reagent Product Yield (%) Reference
Aldehyde 10NaBH₄, EtOHCarbinol 1192 nih.gov

Table 1: Example of Nucleophilic Hydride Addition in a Related Synthesis

Condensation Reactions and Their Stereochemical Outcomes

Condensation reactions are pivotal in the synthesis of complex piperidine derivatives, often establishing the core heterocyclic structure. The Mannich reaction, in particular, is a classic and effective method for constructing piperidin-4-one rings. chemrevlett.com This reaction typically involves an aldehyde, a primary or secondary amine (or ammonia (B1221849) source like ammonium (B1175870) acetate), and a ketone with at least one α-hydrogen. chemrevlett.com

The synthesis of 2,6-disubstituted piperidin-4-ones, including analogs of this compound, has been developed based on the work of Baliah and others, utilizing the Mannich condensation. chemrevlett.com An enantioselective approach to cis-2,6-disubstituted piperidin-4-ones involves an organocatalyzed intramolecular Mannich condensation. ua.es In this strategy, chiral β-amino ketone derivatives are reacted with aldehydes. ua.es The stereochemistry of the final piperidin-4-one is controlled, and interestingly, both enantiomers can be accessed from the same precursors by simply changing the order in which the aldehydes are used. ua.es

Another significant condensation reaction is the Wittig reaction, which can be used to introduce carbon-carbon double bonds. In a synthesis of a norlobelane analogue, a Wittig reaction was employed as a key step. nih.gov N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde was reacted with 2-(triphenylphosphinylmethyl)quinoline bromide in the presence of potassium tert-butoxide to form the desired alkene with a 51% yield over two steps (including the preceding Swern oxidation). nih.gov This demonstrates how condensation reactions can functionalize positions alpha to the nitrogen in a pre-formed piperidine ring system. nih.gov

Reaction Type Reactants Key Features Stereochemical Outcome Reference
Intramolecular Mannich CondensationChiral β-amino ketones, AldehydesOrganocatalyzedAccess to both enantiomers of cis-2,6-disubstituted piperidin-4-ones ua.es
Wittig ReactionN-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde, Phosphonium ylideIntroduction of 2-quinolyl moietiesFormation of cis-alkene nih.gov

Table 2: Condensation Reactions for Piperidine Synthesis and Functionalization

Role in Metalation Reactions and Grignard Chemistry (parallels from cis-2,6-dimethylpiperidine)

While direct studies on the role of this compound in metalation are limited, significant insights can be drawn from its de-keto analog, cis-2,6-dimethylpiperidine (B46485). This sterically hindered secondary amine has proven to be an effective catalyst in deprotonative metalation reactions. thieme-connect.com

Specifically, cis-2,6-dimethylpiperidine can be used in catalytic amounts in conjunction with an alkyl Grignard reagent (like i-PrMgCl·LiCl) for the deprotonative metalation of sensitive substrates such as chlorothiophene. thieme-connect.com This process generates a thienyl Grignard reagent under mild conditions (room temperature), which can then be trapped with an electrophile. thieme-connect.com The role of the amine is likely to form a more basic and kinetically active magnesium amide base in situ, which performs the deprotonation. The steric bulk of the cis-2,6-dimethylpiperidyl group helps to prevent competitive nucleophilic addition of the Grignard reagent to the substrate.

Grignard reagents are powerful nucleophiles that typically add to carbonyl groups. youtube.com In a hypothetical reaction with this compound, a Grignard reagent would be expected to attack the C4-carbonyl, creating a tertiary alcohol. youtube.com However, Grignard reagents are also strong bases. Given that the N-H proton of the piperidine ring is acidic, a competing acid-base reaction could occur, where the Grignard reagent deprotonates the amine to form a magnesium amide and an alkane. youtube.com The presence of the electron-withdrawing carbonyl group would increase the acidity of the N-H proton compared to cis-2,6-dimethylpiperidine, potentially favoring this deprotonation pathway.

Amine Catalyst Metalating Agent Substrate Conditions Outcome Reference
cis-2,6-Dimethylpiperidine (catalytic)i-PrMgCl·LiClChlorothiopheneRoom Temperature, 3hDeprotonative metalation to form thienyl Grignard reagent thieme-connect.com

Table 3: Deprotonative Metalation Catalyzed by cis-2,6-Dimethylpiperidine

Cross-Coupling Reactions (parallels from cis-2,6-dimethylpiperidine)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium. youtube.com The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.com While this compound itself is not typically a direct partner in cross-coupling, its structural analog, cis-2,6-dimethylpiperidine, can play a role, offering parallels for potential applications.

The Buchwald-Hartwig amination is a type of palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. youtube.com Hindered secondary amines like cis-2,6-dimethylpiperidine can be used as the amine source in these reactions. The steric bulk of the amine influences the rate and efficiency of the catalytic cycle. For this compound, the N-H bond could similarly participate in Buchwald-Hartwig type reactions to form N-aryl piperidinones. The presence of the carbonyl group would electronically modify the nucleophilicity and steric environment of the nitrogen atom, which could affect its reactivity in the catalytic cycle.

Furthermore, hindered amine bases are often used as additives in various cross-coupling protocols. Their function is to act as a proton scavenger, neutralizing the acid generated during the reaction, without interfering with the catalyst or other reagents. The basicity and steric properties of cis-2,6-dimethylpiperidine make it a candidate for such a role. By extension, this compound, while less basic due to the electron-withdrawing carbonyl, could potentially serve a similar function in specific contexts where milder basic conditions are required.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies, particularly using Density Functional Theory (DFT), provide deep mechanistic insight into reaction pathways, transition state structures, and the origins of stereoselectivity. nih.gov While specific DFT studies on this compound were not found in the provided results, computational investigations on the formation of piperidine rings offer valuable parallels.

In the context of this compound, theoretical studies could be applied to:

Nucleophilic Addition: Model the transition states for axial versus equatorial attack on the carbonyl group to predict the stereochemical outcome with different nucleophiles.

Condensation Reactions: Analyze the transition state energies of intramolecular Mannich reactions to understand the origin of diastereoselectivity.

Conformational Analysis: Determine the relative energies of different chair and boat conformations and how they are influenced by N-substitution or protonation.

Such computational work provides a powerful complement to experimental results, offering a molecular-level understanding of the factors that govern the reactivity of this important heterocyclic ketone.

Catalytic Applications and Ligand Design Incorporating the Cis 2,6 Dimethylpiperidin 4 One Moiety

Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The cis-2,6-dimethylpiperidin-4-one framework, when resolved into its enantiomers, can serve as a chiral auxiliary. The inherent chirality and conformational rigidity of the piperidinone ring can effectively bias the approach of reagents to a substrate, leading to high diastereoselectivity in a variety of transformations. wikipedia.orgsigmaaldrich.com

For instance, enantiopure cis-2,6-disubstituted piperidin-4-ones have been synthesized and utilized in the creation of complex molecules. nih.gov These chiral building blocks can be derivatized at the nitrogen atom or the ketone functionality to attach a substrate. Subsequent reactions, such as alkylations or aldol (B89426) additions, are then influenced by the steric and electronic properties of the piperidinone auxiliary, resulting in the preferential formation of one stereoisomer. After the desired transformation, the auxiliary can be cleaved and potentially recycled. sigmaaldrich.com The development of synthetic routes to enantioenriched cis-2,6-disubstituted piperidin-4-ones has expanded their utility in the asymmetric synthesis of natural products and other biologically active molecules. nih.govresearchgate.netamanote.com

Ligands in Transition Metal Catalysis (e.g., Palladium-catalyzed reactions)

The nitrogen atom and the carbonyl group of this compound and its derivatives can act as coordination sites for transition metals, making them suitable as ligands in catalysis. nih.gov In particular, palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, have benefited from ligands derived from this scaffold. nih.govnih.gov

Derivatives of this compound can be designed to form stable complexes with palladium. researchgate.net These complexes can exhibit high catalytic activity in reactions such as the Suzuki-Miyaura coupling. nih.govmdpi.com The steric bulk provided by the cis-dimethyl groups can influence the coordination geometry around the metal center, which in turn can affect the efficiency and selectivity of the catalytic cycle. researchgate.net The modular nature of the piperidinone core allows for the synthesis of a library of ligands with varying electronic and steric properties, enabling the fine-tuning of the catalyst's performance for specific applications. kapdigroupresearch.com

Reaction TypeCatalyst/Ligand SystemSubstratesKey Findings
Suzuki-Miyaura CouplingPalladium complexes with indolyl-NNN-type ligands4-bromoacetophenone, phenylboronic acidThe palladium complexes demonstrated catalytic activity in the C-C coupling reaction. nih.gov
Heck Cross-CouplingPalladium acetate (B1210297)/[CPy][Br]Not specifiedAn efficient catalytic system for synthesizing biologically relevant stilbene (B7821643) derivatives. kapdigroupresearch.com
C-H (Hetero)arylationPd/PTABS1,3,4-Oxadiazoles, bromo(hetero)arenesAn effective catalyst for the C-H functionalization of heterocycles. kapdigroupresearch.com

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases. austinpublishinggroup.comnih.gov Quaternary ammonium (B1175870) salts derived from this compound can function as effective phase transfer catalysts. By modifying the nitrogen atom to create a cationic center, these molecules can transport anions from an aqueous phase to an organic phase, thereby facilitating reactions that would otherwise be slow or impossible. austinpublishinggroup.com

The lipophilic nature of the dimethylpiperidine ring allows the catalyst to be soluble in the organic phase, while the charged nitrogen can interact with anions in the aqueous phase. nih.gov The design of chiral phase transfer catalysts based on this scaffold has been explored for asymmetric synthesis, where the catalyst not only facilitates the reaction but also induces enantioselectivity. austinpublishinggroup.com

Structure-Directing Agents in Materials Synthesis (e.g., zeolites)

The synthesis of crystalline microporous materials like zeolites often requires the use of organic molecules known as structure-directing agents (SDAs) or templates. These molecules guide the organization of inorganic precursors into a specific framework structure. The size, shape, and charge distribution of the SDA are crucial in determining the final topology of the zeolite.

Derivatives of cis-2,6-dimethylpiperidine (B46485) have been investigated as SDAs in the synthesis of zeolites. For instance, the N,N-dimethyl-3,5-dimethylpiperidinium cation, a related structure, has been used to direct the formation of specific zeolite frameworks. google.com The conformational rigidity and specific dimensions of the this compound moiety can be exploited to template the formation of novel zeolite structures with desired pore sizes and channel systems. The ability to systematically modify the structure of the piperidinone derivative allows for a degree of control over the resulting zeolite architecture.

Supramolecular Interactions with Catalytic Species

These supramolecular interactions can be used to create organized environments around a catalytic species. mdpi.comnih.gov For example, a catalyst can be encapsulated within a supramolecular cage formed by the self-assembly of piperidinone derivatives. mdpi.com This encapsulation can protect the catalyst from deactivation, alter its substrate selectivity, and enhance its reactivity by creating a microenvironment different from the bulk solution. nih.gov The study of these interactions is crucial for the rational design of advanced catalytic systems with improved performance and novel functionalities. magtech.com.cnrsc.org

Medicinal Chemistry and Pharmacological Relevance of Cis 2,6 Dimethylpiperidin 4 One Derivatives

Structure-Activity Relationship (SAR) Studies for Diverse Biological Activities

Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological activities of cis-2,6-dimethylpiperidin-4-one derivatives. These studies systematically explore how modifications to different parts of the molecule impact its interaction with biological targets and, consequently, its therapeutic effects.

For instance, in the development of antiarrhythmic agents, SAR studies revealed that the 2,6-dimethylpiperidine (B1222252) group was crucial for the best antiarrhythmic profiles in a series of α,α-diaryl-1-piperidinebutanols. nih.gov While the length of the methylene (B1212753) chain separating the diarylcarbinol and the amino group was not critical, replacing the hydroxyl group with other functionalities led to severe tachycardia. nih.gov Furthermore, substituting one of the aryl groups with a hydrogen, pyridinyl, or cyclohexyl group did not significantly affect efficacy but did decrease the duration of action. nih.gov

In the context of antimicrobial agents, the introduction of a thiosemicarbazone moiety at the 4-position of the piperidone ring has been a successful strategy to enhance activity. biomedpharmajournal.org Similarly, the synthesis of oxime derivatives has also yielded compounds with notable antifungal properties. researchgate.net

For anti-inflammatory and analgesic effects, modifications at the 2 and 6 positions with different aryl groups have been explored. researchgate.net For example, 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one demonstrated significant analgesic and local anaesthetic activity. researchgate.net

The development of acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease has also benefited from SAR studies. Docking studies of cis-2,6-dimethyl piperidine (B6355638) sulfonamides on the AChE enzyme have guided the synthesis of potent inhibitors. nih.gov These studies highlight the importance of the piperidine ring in interacting with the active site of the enzyme. nih.gov

The versatility of the piperidine scaffold is further demonstrated by the exploration of its derivatives as anticancer agents. nih.gov Modifications at the 3-position, such as the introduction of a chloro and a methyl group, along with various aryl substitutions at the 2 and 6 positions, have led to compounds with activity against hematological cancer cell lines. nih.gov

The following table summarizes key SAR findings for various biological activities:

Biological ActivityKey Structural Modifications and SAR Insights
Antiarrhythmic The 2,6-dimethylpiperidine group is optimal for activity. The nature of the substituent on the diarylcarbinol hydroxyl group significantly impacts side effects. nih.gov
Antimicrobial Introduction of thiosemicarbazone or oxime moieties at the 4-position enhances antibacterial and antifungal activities. biomedpharmajournal.orgresearchgate.net
Anti-inflammatory & Analgesic Aryl substitutions at the 2 and 6 positions are critical for activity. Specific substitutions, such as 4-methylphenyl and 4-chlorophenyl, have shown promising results. researchgate.net
Anti-Alzheimer's (AChE inhibition) The piperidine ring is a key feature for binding to the AChE enzyme. Sulfonamide derivatives have shown considerable inhibitory activity. nih.gov
Anticancer Substitutions at the 3-position, in combination with various aryl groups at the 2 and 6 positions, influence cytotoxic properties. nih.gov

Exploration of Biological Activities and Therapeutic Potential

The inherent structural features of this compound have prompted extensive research into the biological activities and therapeutic potential of its derivatives. These investigations have unveiled a broad spectrum of pharmacological effects, positioning this class of compounds as promising candidates for drug development.

Antiarrhythmic Agents

A series of α,α-diaryl-1-piperidinebutanols containing the cis-2,6-dimethylpiperidine (B46485) moiety have been evaluated for their antiarrhythmic activity. nih.gov One notable compound from this series, pirmenol, emerged from these studies and has undergone clinical investigation. nih.gov The research indicated that the cis-2,6-dimethylpiperidine group was a key structural feature for achieving a desirable antiarrhythmic profile in a canine model of coronary ligation. nih.gov

Antimicrobial Agents (Antibacterial, Antifungal)

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. The synthesis of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones has yielded compounds with notable in vitro antibacterial activity against various strains. biomedpharmajournal.org Some of these compounds exhibited activity comparable to the standard drug ampicillin. biomedpharmajournal.org Similarly, antifungal activity comparable to terbinafine (B446) has also been observed. biomedpharmajournal.org

The introduction of an oxime group at the 4-position has also been a fruitful strategy. For example, 2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime and 2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime showed potent antifungal activity against Aspergillus niger. researchgate.net Furthermore, 2-(4-dimethylaminophenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime was found to be active against Candida albicans. researchgate.net It is noteworthy that the parent 2,6-diaryl-3-methyl-4-piperidones themselves did not show antifungal properties, highlighting the importance of the oxime functional group. researchgate.net

The following table presents a selection of this compound derivatives and their reported antimicrobial activities:

CompoundTarget Organism(s)Reported Activity
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesVarious bacterial strainsSignificant antibacterial activity. biomedpharmajournal.org
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesVarious fungal strainsSignificant antifungal activity. biomedpharmajournal.org
2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oximeAspergillus nigerPotent antifungal activity. researchgate.net
2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oximeAspergillus nigerPotent antifungal activity. researchgate.net
2-(4-dimethylaminophenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oximeCandida albicansAntifungal activity. researchgate.net

Anticancer and Cytotoxic Properties

The piperidine scaffold is present in numerous natural and synthetic compounds with anticancer activity. nih.gov Following this precedent, derivatives of this compound have been investigated for their cytotoxic properties. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and synthesized to evaluate their potential as anticancer agents. nih.gov

Specifically, compounds II and IV from this series demonstrated the ability to reduce the growth of several hematological cancer cell lines. nih.gov Their mechanism of action was linked to the increased mRNA expression of apoptosis-promoting genes, p53 and Bax. nih.gov Molecular docking studies further supported the potential of these compounds by showing their ability to bind to key protein targets in myeloma, leukemia, and NK/T-cell lymphoma. nih.gov

The following table summarizes the anticancer potential of selected piperidin-4-one derivatives:

Compound SeriesCancer Cell LinesKey Findings
3-chloro-3-methyl-2,6-diarylpiperidin-4-onesHematological cancer cell linesReduced cell growth and increased expression of pro-apoptotic genes. nih.gov
N-arylsulfonyl-3,5-bis(arylidene)-4-piperidonesLiver cancer cell lines (HepG2, SMMC-7721, QGY-7703)Induced apoptosis. nih.gov
4-piperidone-1-carboxamidesColon (HCT116), breast (MCF7), and skin (A431) cancer cell linesHigh potency, with some compounds showing greater efficacy than 5-fluorouracil. nih.gov

Anti-inflammatory and Analgesic Effects

The therapeutic potential of this compound derivatives extends to the management of inflammation and pain. A number of studies have reported the anti-inflammatory and analgesic properties of compounds derived from this scaffold. For instance, 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one was identified as having the highest analgesic and local anaesthetic activity within a series of synthesized compounds. researchgate.net Interestingly, the corresponding oximes and thiosemicarbazones of this series were devoid of such activities. researchgate.net

Another study investigated the antioxidant and anti-inflammatory activity of 1,3-dimethyl 2,6-diphenyl piperidine 4-one oxime. researchgate.nettsijournals.com The results indicated that at higher doses, this compound exhibited potent anti-inflammatory activity, comparable to the standard drug dexamethasone. researchgate.nettsijournals.com The compound was also found to effectively suppress serotonin-induced paw edema, suggesting it may act by inhibiting the synthesis, release, or action of inflammatory mediators. tsijournals.com

The following table highlights some derivatives with reported anti-inflammatory and analgesic effects:

CompoundReported Activity
2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oneAnalgesic and local anaesthetic activity. researchgate.net
1,3-dimethyl 2,6-diphenyl piperidine 4-one oximePotent anti-inflammatory activity. researchgate.nettsijournals.com
N-arylsulfonyl-3,5-bis(arylidene)-4-piperidonesInhibition of IL-6 and TNF-α in RAW264.7 cells. nih.gov

Other Pharmacological Activities

The versatility of the this compound core has led to its exploration in a variety of other therapeutic areas. The piperidine ring is a well-known pharmacophore in drugs targeting the central nervous system (CNS). nih.gov

Anti-Alzheimer's and CNS Modulating Activity:

Derivatives of cis-2,6-dimethylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov The widely prescribed AChE inhibitor, Donepezil, contains a piperidine ring in its structure. nih.govnih.gov In one study, cis-2,6-dimethyl piperidine sulfonamides were designed and synthesized, with two derivatives showing considerable in vitro inhibition of AChE and the ability to reverse scopolamine-induced memory loss in rats. nih.gov

Antitubercular, Antiviral, Antimalarial, and Other Activities:

The broader class of piperidin-4-one derivatives has been associated with a wide range of other pharmacological activities, including antitubercular, antiviral, and antimalarial properties. researchgate.net While specific studies focusing solely on this compound derivatives in these areas are less common, the general activity of the parent scaffold suggests potential for future exploration. The piperidine nucleus is also a component of drugs with antihypertensive, anticoagulant, and antipsychotic effects, further underscoring the broad therapeutic potential of this heterocyclic system. encyclopedia.pubijnrd.org

Identification and Optimization of Lead Compounds

The identification of lead compounds from a series of derivatives is a critical step in drug discovery. For derivatives of this compound, this process typically involves synthesizing a library of related molecules and evaluating their biological activity. The goal is to establish a Structure-Activity Relationship (SAR) that guides the optimization of the lead compound for enhanced potency and better pharmacological properties.

Research into a series of N'-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazides, which are derived from a piperidin-4-one core, illustrates this process. In one study, various substituents were introduced to the aryl rings of the piperidinone structure. The resulting compounds were then tested for their antioxidant, anticancer, and antimicrobial activities. researchgate.net This systematic approach allows researchers to identify which chemical modifications lead to improved biological effects.

Key findings from such studies often reveal that specific functional groups at particular positions on the scaffold are crucial for activity. For instance, it was observed that derivatives bearing methoxy (B1213986) substituents demonstrated superior free radical scavenging activity. researchgate.net In contrast, compounds with chloro substituents at the same positions showed enhanced anticancer and antimicrobial properties. researchgate.net This divergence in activity based on the electronic nature of the substituent is a cornerstone of lead optimization, allowing chemists to tailor derivatives for specific therapeutic targets. Compounds II and IV, which are 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, were identified as promising anticancer agents after being shown to reduce the growth of several hematological cancer cell lines. nih.gov

The table below summarizes the influence of different substituents on the biological activity of a representative series of piperidin-4-one derivatives, as described in the literature.

Compound SeriesSubstituentObserved Biological ActivityReference
N'-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazideMethoxy (-OCH₃)Enhanced antioxidant activity researchgate.net
N'-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazideChloro (-Cl)Enhanced anticancer and antimicrobial activity researchgate.net
3-chloro-3-methyl-2,6-diarylpiperidin-4-onesVaries (diaryl)Reduced growth of hematological cancer cells nih.gov

This table is a representation of findings from studies on piperidin-4-one derivatives to illustrate the process of lead identification and optimization.

Mechanistic Studies of Biological Action

Understanding how a compound exerts its biological effects at a molecular level is fundamental to its development as a drug. For this compound derivatives, mechanistic studies have often focused on their interactions with protein targets and their influence on cellular pathways.

Protein Binding: A primary tool for investigating the mechanism of action is molecular docking. This computational technique predicts how a small molecule (ligand), such as a piperidin-4-one derivative, binds to the active site of a target protein. nih.gov For example, docking studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones confirmed their ability to bind to several proteins implicated in cancer, including those involved in myeloma and leukemia. nih.gov The analysis of these docking poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the protein's amino acid residues, which are believed to be the basis of their biological activity. nih.gov In another study, molecular docking simulations for N'-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide derivatives identified a specific compound (6b) as having the minimum binding energy against its target protein, validating the experimental results. researchgate.net

Interaction with Cellular Pathways: Beyond direct protein binding, studies have explored the downstream effects of these compounds. Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives were found to increase the mRNA expression of p53 and Bax. nih.gov These are well-known apoptosis-promoting genes, suggesting that the anticancer effect of these compounds is mediated by inducing programmed cell death in cancer cells. nih.gov

Ion Channel Modulation: Ion channels are a major class of drug targets, responsible for regulating the flow of ions across cell membranes. unil.chnih.gov They are involved in a vast array of physiological processes, and their modulation can have significant therapeutic effects. nih.gov While the piperidine scaffold is present in many known ion channel modulators, specific research directly linking this compound derivatives to the modulation of specific ion channels, membrane permeability, or interactions with cellular thiols is not extensively detailed in the reviewed literature. However, the general importance of ion channels in pharmacology makes them a potential area for future investigation for this class of compounds. unil.ch

In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADMET Prediction)

Before a compound can be considered for clinical trials, its pharmacokinetic profile—what the body does to the drug—must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to forecast these properties, saving time and resources in the early stages of drug development. researchgate.net

For derivatives of piperidin-4-one, ADMET prediction has been a valuable tool. nih.gov Computational studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones confirmed that they possess essential physicochemical and drug-like properties. nih.gov Similarly, an in silico ADMET profile of N'-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide derivatives showed they had optimal oral bioavailability data. researchgate.net

These predictions are often based on established criteria like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound and its potential for oral absorption. researchgate.net The table below shows a representative set of ADMET parameters that are typically evaluated for piperidin-4-one derivatives in silico.

ADMET ParameterDescriptionFavorable Prediction for Piperidin-4-one DerivativesReference
Molecular Weight Influences absorption and distribution.Generally within Lipinski's rule (< 500 g/mol ). nih.govresearchgate.net
LogP Octanol-water partition coefficient; indicates lipophilicity.Values typically fall within a range suitable for good permeability. nih.gov
Hydrogen Bond Donors Number of N-H or O-H bonds.Compliant with Lipinski's rule (≤ 5). researchgate.netmdpi.com
Hydrogen Bond Acceptors Number of N or O atoms.Compliant with Lipinski's rule (≤ 10). researchgate.netmdpi.com
Oral Bioavailability The fraction of an administered dose that reaches systemic circulation.Predicted to be optimal or high. researchgate.netmdpi.com
Drug-Likeness Compliance with multiple rules (e.g., Lipinski, Veber).Generally shows good drug-like characteristics. nih.govresearchgate.net

This table is a representative summary of in silico ADMET predictions for piperidin-4-one derivatives based on findings from multiple studies.

These computational assessments help to prioritize which synthesized compounds should be advanced to more rigorous preclinical testing. nih.gov

Advanced Materials Science Applications of Cis 2,6 Dimethylpiperidin 4 One Derivatives

Design and Characterization of Non-Linear Optical (NLO) Materials

Derivatives of piperidin-4-one are being explored for their potential in NLO materials, which are crucial for applications in optical data storage, signal processing, and telecommunications. The non-centrosymmetric nature of certain piperidine-based molecules can lead to significant second-order NLO effects.

Second harmonic generation is a key property of NLO materials, where high-intensity light is converted to light with twice the frequency. While direct experimental data on the SHG properties of cis-2,6-dimethylpiperidin-4-one derivatives are not extensively available, studies on related piperidine (B6355638) compounds demonstrate their potential. For instance, a new organic NLO material, (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone, has been synthesized and shown to crystallize in a non-centrosymmetric space group, a prerequisite for SHG activity. researchgate.nettandfonline.com Another example, (4-methylphenyl) (4-methylpiperidin-1-yl) methanone, exhibits an SHG efficiency 1.074 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Chalcone (B49325) derivatives incorporating a piperidine moiety have also been identified as promising candidates for SHG applications. researchgate.net The investigation of various chalcone derivatives has revealed that they can exhibit efficient second-order nonlinear activity. researchgate.net

Table 1: SHG Efficiency of Selected Piperidine Derivatives

CompoundSHG Efficiency (relative to KDP)
(4-methylphenyl) (4-methylpiperidin-1-yl) methanone1.074

This table presents experimental data for related piperidine derivatives to illustrate the potential of the this compound scaffold.

The NLO response of a molecule is fundamentally related to its polarizability (α) and first-order hyperpolarizability (β). Theoretical studies on piperidinium-based ionic liquids have shown noteworthy hyperpolarizability values, suggesting their potential for NLO applications. mdpi.com The presence of π-conjugation and non-covalent interactions in these systems is believed to enhance their hyperpolarizability. mdpi.com

For two newly synthesized piperidinium (B107235) ionic liquids, the computed hyperpolarizability (βo) values were found to be significant, indicating their potential as NLO materials. mdpi.com The calculated values reflect the degree of polarization and asymmetric charge distribution within the molecules. mdpi.com

Table 2: Computed Polarizability and Hyperpolarizability of Piperidinium Ionic Liquids

CompoundPolarizability (αo) (au)Hyperpolarizability (βo) (au)
4a402.472400.72
4b368.1052722.63

This table is based on theoretical calculations for related piperidinium ionic liquids and serves as an indicator of the potential NLO properties of this compound derivatives. mdpi.com

Application in Specialty Polymer and Coating Formulations (parallels from cis-2,6-dimethylpiperidine)

The sterically hindered nature of the cis-2,6-dimethylpiperidine (B46485) moiety suggests that its derivatives could find applications in specialty polymers and coatings, drawing parallels from the well-established use of other hindered amines. chemimpex.com Hindered Amine Light Stabilizers (HALS), which are typically derivatives of tetramethylpiperidine, are highly effective at protecting polymers from photo-oxidation. wikipedia.org

The mechanism of HALS involves the continuous and cyclic removal of free radicals generated during the photo-oxidation of the polymer. wikipedia.org This cyclic process, known as the Denisov cycle, allows the HALS to be regenerated rather than consumed, leading to high efficiency and longevity. wikipedia.org The steric hindrance around the amine group is crucial for its stability and effectiveness. rsc.org Given the structural similarities, derivatives of this compound could potentially be incorporated into polymer backbones or used as additives to enhance the durability and weather resistance of specialty polymers and coatings. The use of sterically hindered amines as stabilizers in polymers is a widely adopted and economically viable method. researchgate.nettandfonline.com

Role in Supramolecular Assembly and Host-Guest Chemistry (parallels from cis-2,6-dimethylpiperidine)

The defined stereochemistry and potential for hydrogen bonding make derivatives of this compound interesting building blocks for supramolecular chemistry. acopharm.com Supramolecular assemblies are complex chemical systems in which molecular components are held together by non-covalent interactions. nih.gov

Parallels can be drawn from studies on other piperidine derivatives in host-guest chemistry. For example, piperidine derivatives have been shown to form host-guest complexes with β-cyclodextrin. nih.gov The formation of these complexes can alter the physicochemical properties of the guest molecule. nih.gov Furthermore, the steric hindrance of the piperidine derivative can play a crucial role in the selectivity and stability of the host-guest complex. nih.govrsc.org The study of sterically overcrowded host systems has revealed that even bulky guests can be encapsulated, often in an induced-fit fashion, with dispersion interactions playing a significant role in stabilizing the complex. nih.govrsc.org The cis-2,6-dimethyl substitution pattern in the target compound provides a well-defined steric environment that could be exploited for selective molecular recognition and the construction of novel supramolecular architectures. acopharm.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cis-2,6-Dimethylpiperidin-4-one, and how do catalytic conditions influence yield and stereoselectivity?

  • Methodological Answer : The synthesis of cis-2,6-Dimethylpiperidin-4-one typically involves cyclization or reduction of precursor ketones. For example, catalytic hydrogenation under controlled pressure (e.g., 1–3 atm H₂) with palladium on carbon (Pd/C) or Raney nickel can yield the cis isomer selectively. Reaction temperature (40–80°C) and solvent polarity (e.g., ethanol vs. THF) significantly affect stereochemical outcomes. Purification via recrystallization (using ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution) is critical to isolate the cis isomer .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing cis-2,6-Dimethylpiperidin-4-one?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ can confirm the cis configuration by analyzing coupling constants (e.g., axial-equatorial proton coupling in the piperidine ring) and chemical shifts (e.g., carbonyl resonance at ~205–210 ppm).
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs ) resolves the stereochemistry unambiguously. Data collection at low temperatures (e.g., 150 K) reduces thermal motion artifacts, and refinement with SHELXL ensures accuracy (R factor < 0.05) .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H stretch of methyl groups) provide additional structural validation .

Advanced Research Questions

Q. How can ring puckering parameters be applied to analyze the conformational dynamics of cis-2,6-Dimethylpiperidin-4-one in solution vs. solid state?

  • Methodological Answer : Use Cremer-Pople puckering coordinates to quantify deviations from planarity. For solid-state analysis, derive puckering amplitude (q) and phase angle (θ) from X-ray data . In solution, compare NMR-derived vicinal coupling constants (³JHH) with Karplus equation predictions to infer chair vs. boat conformations. Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) can model solvent effects on ring flexibility .

Q. What strategies resolve cis-2,6-Dimethylpiperidin-4-one from its trans isomer, and how are these isomers pharmacologically distinguished?

  • Methodological Answer :

  • Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for HPLC separation.
  • Salt Formation : React the mixture with HCl to form diastereomeric salts (e.g., cis-2,6-Dimethylpiperidin-4-one hydrochloride), which crystallize selectively .
  • Pharmacological Testing : Compare binding affinities to neuronal receptors (e.g., NMDA or sigma-1 receptors) using radioligand assays. For example, cis isomers of piperidine derivatives often show higher activity due to spatial alignment of methyl groups with hydrophobic receptor pockets .

Q. How do steric and electronic effects of the cis-methyl groups influence the reactivity of cis-2,6-Dimethylpiperidin-4-one in nucleophilic addition reactions?

  • Methodological Answer :

  • Steric Effects : The cis-methyl groups hinder axial attack on the carbonyl carbon, favoring equatorial nucleophilic addition (e.g., Grignard reagents).
  • Electronic Effects : Methyl substituents donate electron density via hyperconjugation, reducing carbonyl electrophilicity. Kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) under varying temperatures (25–60°C) and solvents (polar aprotic vs. protic) can quantify these effects .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectroscopic data for cis-2,6-Dimethylpiperidin-4-one across literature sources?

  • Methodological Answer :

Purity Assessment : Verify compound purity via HPLC (≥98% by area normalization) or elemental analysis (C, H, N within ±0.3% of theoretical values).

Standardization : Cross-reference with high-quality datasets (e.g., crystallographic CSD entries or NIST spectral libraries).

Environmental Controls : Replicate measurements under standardized conditions (e.g., DSC for melting points at 5°C/min heating rate in N₂ atmosphere) .

Safety and Handling

Q. What are the critical safety protocols for handling cis-2,6-Dimethylpiperidin-4-one in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps.
  • Storage : Keep in airtight containers under inert gas (Ar/N₂) at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.